molecular formula C8H14N4S B5372108 [(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea

[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea

Cat. No.: B5372108
M. Wt: 198.29 g/mol
InChI Key: YPJAHWCJAJZMET-JXMROGBWSA-N
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Description

[(Z)-1-azabicyclo[222]octan-3-ylideneamino]thiourea is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms

Properties

IUPAC Name

[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-8(13)11-10-7-5-12-3-1-6(7)2-4-12/h6H,1-5H2,(H3,9,11,13)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJAHWCJAJZMET-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NNC(=S)N)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N/NC(=S)N)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism by which [(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bicyclic structure allows for strong binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]thiourea is unique due to its combination of a bicyclic structure with a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where both structural rigidity and functional group versatility are desired .

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